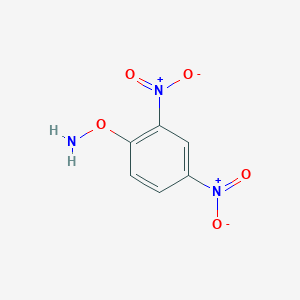
O-(2,4-Dinitrophenyl)hydroxylamine
Overview
Description
O-(2,4-Dinitrophenyl)hydroxylamine, also known as 2,4-Dinitrophenoxyamine, is a chemical compound with the molecular formula C6H5N3O5 . It has a molecular weight of 199.12 g/mol . This compound is used in research and development .
Synthesis Analysis
An efficient two-step synthesis of O-(2,4-Dinitrophenyl)hydroxylamine has been described in the literature . This synthesis involves a comparison of its aminating efficiency with O-mesitylenesulfonylhydroxylamine (MSH). It was used in an expedient N-amination/benzoylation procedure involving various substituted pyridines .Molecular Structure Analysis
The IUPAC name for this compound is O-(2,4-dinitrophenyl)hydroxylamine . The InChI is InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2 . The Canonical SMILES is C1=CC(=C(C=C1N+[O-])N+[O-])ON .Chemical Reactions Analysis
O-(2,4-Dinitrophenyl)hydroxylamine has been used in an expedient N-amination/benzoylation procedure involving various substituted pyridines . This leads to polysubstituted N-benzoyliminopyridinium ylides .Physical And Chemical Properties Analysis
O-(2,4-Dinitrophenyl)hydroxylamine is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to air and heat .Scientific Research Applications
Biochemistry
In biochemistry, O-(2,4-Dinitrophenyl)hydroxylamine is utilized for its electrophilic amination capabilities. It’s used to introduce amino groups into biomolecules, which is a fundamental step in synthesizing peptides and proteins for research purposes .
Pharmacology
Pharmacologically, this compound serves as an inhibitor for certain enzymes like D-amino acid oxidase. By binding to the active site of enzymes, it can help in studying the mechanism of enzyme inhibition and drug interactions .
Environmental Science
O-(2,4-Dinitrophenyl)hydroxylamine finds applications in environmental science as a sensitive reagent for detecting and quantifying pollutants. Its ability to react with various environmental contaminants makes it valuable for monitoring and remediation studies .
Analytical Chemistry
In analytical chemistry, this compound is used in chromatography and spectrophotometry for the detection of other substances. Its strong absorption properties make it suitable for use as a standard in calibrating instruments .
Materials Science
Materials scientists employ O-(2,4-Dinitrophenyl)hydroxylamine in the synthesis of novel materials. Its reactivity with different chemical groups allows for the modification of material surfaces, which can alter their physical properties for specific applications .
Organic Synthesis
Lastly, in organic synthesis, O-(2,4-Dinitrophenyl)hydroxylamine is a valuable reagent for the synthesis of complex organic compounds. It’s particularly useful in the synthesis of N-benzoyliminopyridinium ylides, which are intermediates in the production of various organic molecules .
Mechanism of Action
Target of Action
O-(2,4-Dinitrophenyl)hydroxylamine is a synthetic compound that primarily targets D-amino acid oxidase . This enzyme plays a crucial role in the metabolism of D-amino acids, which are involved in various physiological processes .
Mode of Action
The compound acts as a rapid active-site-directed inhibitor of D-amino acid oxidase . It modifies the enzyme by specifically incorporating an amine group into an accessible nucleophilic residue, resulting in the release of 2,4-dinitrophenol .
Result of Action
The primary molecular effect of O-(2,4-Dinitrophenyl)hydroxylamine’s action is the inhibition of D-amino acid oxidase, which leads to an accumulation of D-amino acids . This can have various cellular effects, depending on the specific physiological context. For instance, it has been shown to inhibit influenza virus replication in vitro .
Action Environment
The action, efficacy, and stability of O-(2,4-Dinitrophenyl)hydroxylamine can be influenced by various environmental factors. For example, it is known to be fairly stable when exposed to air . It should be stored under inert gas and at a temperature between 2-8°c to avoid degradation
Safety and Hazards
properties
IUPAC Name |
O-(2,4-dinitrophenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLACRFYIUQZNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169926 | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2,4-Dinitrophenyl)hydroxylamine | |
CAS RN |
17508-17-7 | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17508-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017508177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2,4-dinitrophenyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-(2,4-DINITROPHENYL)HYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1308NOV00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B125919.png)




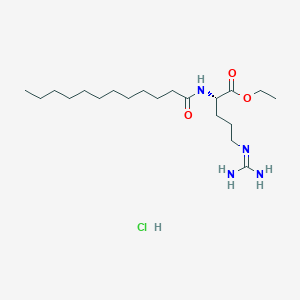
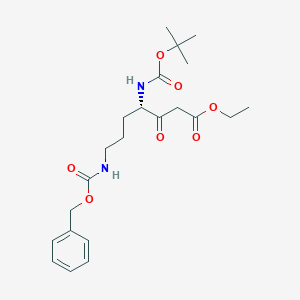



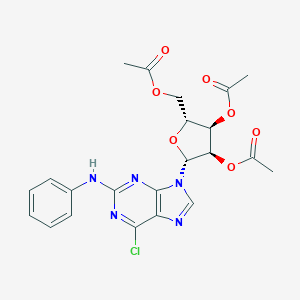
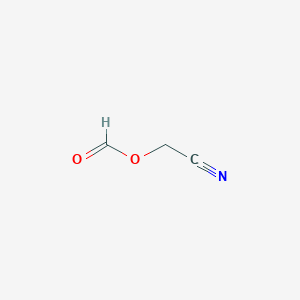

![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)